molecular formula C10H11ClN2O2 B12328017 Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)

Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)

Cat. No.: B12328017
M. Wt: 226.66 g/mol
InChI Key: XWCPEJWYBOULRM-LURJTMIESA-N
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Description

Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) is a chiral benzamide derivative characterized by a 2-chloro-1-oxopropylamino substituent at the second position of the benzamide core. The (S)-stereochemistry at the chiral center distinguishes it from its enantiomers and influences its physicochemical and biological properties.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

2-[[(2S)-2-chloropropanoyl]amino]benzamide

InChI

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)/t6-/m0/s1

InChI Key

XWCPEJWYBOULRM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1C(=O)N)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Amination

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Asymmetric Catalysis 78 92 Moderate High
Enzymatic Resolution 42 >99 Low Moderate
Chiral Pool 85 99 High Low

Insights :

  • Asymmetric Catalysis balances yield and enantioselectivity but requires expensive catalysts.
  • Enzymatic Resolution achieves high ee but suffers from low yield due to theoretical conversion limits.
  • Chiral Pool Synthesis is optimal for large-scale production due to high yield and ee, contingent on affordable (S)-2-chloropropionic acid.

Critical Challenges and Solutions

  • Racemization During Coupling :

    • Challenge : Acid chloride formation may epimerize the chiral center.
    • Solution : Use low temperatures (0°C) and non-polar solvents (e.g., DCM).
  • Catalyst Deactivation :

    • Challenge : Pd catalysts degrade in the presence of chloride ions.
    • Solution : Add silver nitrate to precipitate chloride.
  • Enzyme Stability :

    • Challenge : Proteases denature at high substrate concentrations.
    • Solution : Use immobilized enzymes on silica gel supports.

Industrial-Scale Considerations

  • Process Intensification : Continuous-flow systems for asymmetric catalysis reduce catalyst loading and reaction time.
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing functional groups, stereochemistry, or structural motifs.

Functional Group Comparison

A. Benzoic Acid, 4-[(2-chloro-1-oxopropyl)amino]-, Butyl Ester (9CI) (CAS: 902267-09-8)
  • Structure: Shares the (2-chloro-1-oxopropyl)amino group but as a benzoic acid ester derivative.
  • Molecular Weight : 283.75 g/mol (vs. ~270–280 g/mol estimated for the target benzamide).
  • Physical Properties :
    • Density: 1.191 g/cm³ (Predicted)
    • Boiling Point: 443.8°C (Predicted)
    • pKa: 12.57 (Predicted), indicating moderate acidity compared to benzamides .
B. Benzonitrile, 3-(2-chloro-1-oxopropyl)- (9CI) (CAS: 83070-13-7)
  • Structure : Features a nitrile group instead of the benzamide’s amide.
  • Molecular Weight : 193.63 g/mol.
  • Reactivity : The nitrile group may undergo hydrolysis or participate in click chemistry, unlike the stable amide linkage in the target compound .

Stereochemical and Substituted Benzamide Analogs

A. Benzamide, N-[(1S)-1-[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]carbonyl]-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]- (9CI) (CAS: 471259-67-3)
  • Structure : Contains a complex pyrazolyl substituent and (S)-configuration.
  • Molecular Weight : 555.62 g/mol.
  • Applications : Likely investigated for enzyme inhibition (e.g., kinase or protease targets) due to its bulky, heterocyclic substituents .
  • Comparison : The target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetic profiles.
Benzamide Derivatives from PDE5/Topoisomerase Inhibitor Studies
  • Examples : Compounds 24–29 in feature acridin-9-yl and substituted benzylamine groups.
  • Molecular Weights : Range from ~350–400 g/mol.
  • Key Differences : The absence of the chloro-oxo moiety in these derivatives limits their electrophilic reactivity compared to the target compound. However, their acridine cores enable DNA intercalation, suggesting divergent biological targets .

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